molecular formula C18H19N3O4 B2807717 Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate CAS No. 2034369-41-8

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate

Cat. No.: B2807717
CAS No.: 2034369-41-8
M. Wt: 341.367
InChI Key: FUSBHDTWMLANBY-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cinnoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the cinnoline core.

    Reduction: Reduced forms of the cinnoline core.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate is unique due to its cinnoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-16(22)10-13-9-14(7-8-15(13)20-21)19-17(23)11-3-5-12(6-4-11)18(24)25-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSBHDTWMLANBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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